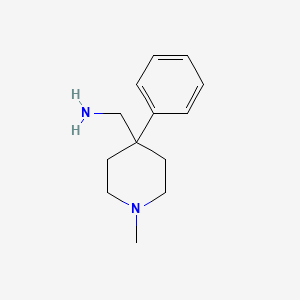

(1-Methyl-4-phenylpiperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-methyl-4-phenylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJANSWOSODZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322105 | |

| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-37-6 | |

| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Methyl-4-phenylpiperidin-4-yl)methanamine basic properties

An In-Depth Technical Guide to the Basic Properties of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of this compound (CAS No: 1859-37-6), a key synthetic intermediate in medicinal chemistry. The 4-phenylpiperidine scaffold is a privileged structure in the development of centrally active agents, particularly opioid receptor modulators.[1] This document delves into the structural features, physicochemical properties, and fundamental basicity of the title compound. Recognizing the scarcity of publicly available experimental data, this guide presents a robust, step-by-step protocol for the empirical determination of its acid dissociation constant (pKa) via potentiometric titration. Furthermore, a plausible synthetic pathway is proposed, and its chemical reactivity is discussed in the context of drug discovery applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this valuable building block.

Introduction

The 4-phenylpiperidine moiety is a cornerstone in the design of therapeutics targeting the central nervous system (CNS). Its rigid structure allows for a well-defined orientation of substituents, making it an ideal scaffold for interacting with specific receptor binding pockets. This structural motif is famously present in a variety of opioid analgesics, including pethidine (meperidine) and its analogs.[1] this compound is a derivative of this class, distinguished by the presence of a primary aminomethyl group at the C4 position. This feature provides a crucial reactive handle for synthetic elaboration, enabling its use as an intermediate in the synthesis of novel opioid receptor ligands and other neuropharmacological agents.[2]

The molecule possesses two distinct basic centers: the tertiary amine within the piperidine ring and the primary amine of the exocyclic methanamine group. The interplay of these two centers dictates the compound's ionization state at physiological pH, which is a critical determinant of its solubility, membrane permeability, and receptor binding affinity. This guide aims to elucidate these fundamental properties to support its effective application in research and development.

Molecular Structure and Physicochemical Properties

Structural Analysis

This compound is characterized by a piperidine ring N-methylated, creating a tertiary amine. The C4 position is quaternary, substituted with both a phenyl ring and an aminomethyl group (-CH₂NH₂). The presence of two nitrogen atoms, one tertiary and one primary, defines its character as a diamine. The tertiary piperidine nitrogen is expected to be the more basic center due to the inductive electron-donating effect of the three alkyl substituents (one methyl, two ring carbons), which stabilizes the corresponding conjugate acid.

References

(1-Methyl-4-phenylpiperidin-4-yl)methanamine chemical structure and analysis

An In-depth Technical Guide to (1-Methyl-4-phenylpiperidin-4-yl)methanamine: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a piperidine derivative with a unique quaternary carbon at the 4-position. The guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details the chemical structure, proposes a robust synthetic pathway, and outlines a suite of analytical methodologies for structural confirmation and purity assessment. The protocols described herein are grounded in established chemical principles and supported by data from analogous compounds, offering a self-validating framework for the characterization of this and similar molecules.

Introduction and Structural Elucidation

This compound is a synthetic compound featuring a 1-methylpiperidine core. Its defining characteristic is the quaternary carbon at the 4-position, simultaneously substituted with a phenyl group and a methanamine (-CH₂NH₂) group. This structural motif is of significant interest in medicinal chemistry, as the 4-phenylpiperidine scaffold is a core component of various opioid analgesics and other centrally acting agents. The introduction of a methanamine group at this position offers a vector for further chemical modification and exploration of structure-activity relationships (SAR).

The precise chemical structure is crucial for understanding its properties and reactivity.

Chemical Structure

The IUPAC name for the target compound is this compound. Its key structural features are:

-

A saturated six-membered piperidine ring.

-

A methyl group attached to the piperidine nitrogen (N-1).

-

A phenyl group and a methanamine group both attached to the C-4 position.

Below is a 2D representation of the molecule.

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

-

Phenylation of 1-Methyl-4-piperidone: Introduction of the phenyl group at the 4-position via a Grignard reaction to form the tertiary alcohol intermediate.

-

Cyanation: Conversion of the tertiary alcohol to a nitrile to introduce the carbon atom of the future methanamine group.

-

Reduction: Reduction of the nitrile group to the primary amine to yield the final product.

The Unsung Precursor: A Technical Guide to the Discovery and History of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive examination of (1-Methyl-4-phenylpiperidin-4-yl)methanamine, a pivotal yet often overlooked molecule in the history of synthetic opioid development. While not a therapeutic agent in its own right, its identity is inextricably linked to the landmark discovery of pethidine and the subsequent explosion in phenylpiperidine-based analgesic research. This document details the historical context of its discovery, elucidates the foundational synthetic chemistry, provides validated experimental protocols, and clarifies its modern role as a structural scaffold for drug discovery professionals. We will explore the causality behind its synthesis, beginning with its nitrile precursor, and contextualize its significance within the broader field of medicinal chemistry.

Introduction: A Molecule in the Shadow of Discovery

The 4-phenylpiperidine moiety is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast portfolio of centrally active agents, most notably the potent opioid analgesics.[1][2] The subject of this guide, this compound (Figure 1), represents a primary amine derivative of this critical scaffold. While commercially available as a research chemical, its true significance is not in its own pharmacological profile but in its historical and synthetic relationship to one of the 20th century's most important synthetic drugs: pethidine (also known as meperidine).[3]

This guide will demonstrate that the story of this compound is fundamentally the story of its immediate precursor, 1-methyl-4-phenylpiperidine-4-carbonitrile, and the pivotal role this precursor played in the birth of synthetic opioid analgesics. The amine itself exists as a direct, logical synthetic derivative, serving today as a key building block for the synthesis of novel opioid receptor ligands and other neuropharmacological agents.[3]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1859-37-6 |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.32 g/mol |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound.

Historical Context: The Accidental Discovery of Pethidine

The history of this compound begins with its nitrile precursor, 1-methyl-4-phenylpiperidine-4-carbonitrile , a compound now commonly referred to as Pethidine Intermediate A .[4] Its first synthesis was reported in 1938 by the German chemist Otto Eisleb.[5]

Eisleb was not searching for painkillers. His research at the laboratories of IG Farben was focused on developing synthetic anticholinergic agents, molecules that could block the neurotransmitter acetylcholine and potentially serve as antispasmodics. The 4-phenylpiperidine structure was explored as a potential scaffold for this purpose. During this investigation, Eisleb developed a novel cyclization reaction to construct the piperidine ring.

The true breakthrough came when the pharmacological properties of these new compounds were evaluated by Otto Schaumann. When testing the ethyl ester derivative of Eisleb's intermediate—ethyl 1-methyl-4-phenylpiperidine-4-carboxylate —Schaumann observed potent, morphine-like analgesic effects in mice. This serendipitous discovery marked the birth of pethidine (meperidine), the first fully synthetic opioid, which would become a cornerstone of pain management for decades.[3][5] This event fundamentally shifted the paradigm of analgesic drug discovery, demonstrating that potent opioid activity was not exclusive to the complex polycyclic structures of opium alkaloids like morphine.[6]

The aminomethyl derivative, this compound, arises as a direct chemical reduction of the pivotal nitrile intermediate synthesized by Eisleb. Its discovery is therefore a consequence of the pethidine research program, though its primary utility has since evolved from a potential drug candidate to a versatile chemical building block.

Caption: Historical workflow leading to the discovery of Pethidine.

Synthetic Pathways and Methodologies

The synthesis of this compound is a two-stage process: first, the construction of the core nitrile intermediate, followed by its reduction to the primary amine.

Stage 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)

The classic and historically significant method for preparing the nitrile precursor is the Eisleb synthesis.[3] This reaction constructs the piperidine ring in a single key step.

Causality and Rationale: The reaction is an intramolecular double alkylation. It utilizes benzyl cyanide as the source of the phenyl and nitrile groups. The acidic alpha-proton of benzyl cyanide is deprotonated by a strong base, typically sodium amide (NaNH₂), creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbons of bis(β-chloroethyl)methylamine. The two successive intramolecular Sɴ2 reactions form the six-membered piperidine ring.

Caption: Synthesis of the nitrile precursor via the Eisleb method.

Stage 2: Reduction of the Nitrile to this compound

The conversion of the 4-cyano group to a 4-(aminomethyl) group is a standard nitrile reduction. The most robust and widely employed laboratory method for this transformation is the use of a powerful hydride reducing agent, such as Lithium Aluminium Hydride (LiAlH₄ or LAH).

Causality and Rationale: Lithium Aluminium Hydride is a potent source of nucleophilic hydride ions (H⁻). The reduction mechanism involves the transfer of two hydride ions to the carbon of the nitrile group. The reaction proceeds via an intermediate imine, which is also reduced by LAH to the final primary amine. The reaction must be performed in an anhydrous aprotic solvent (like tetrahydrofuran or diethyl ether) as LAH reacts violently with water. An aqueous workup is required at the end of the reaction to quench excess LAH and protonate the resulting amino-aluminate complex to yield the final amine product.

Experimental Protocol: LAH Reduction of a 4-Substituted Piperidine Nitrile

The following is an authoritative, field-proven protocol adapted from a patented synthesis involving a closely related piperidine substrate. This methodology is directly applicable to the reduction of Pethidine Intermediate A.[7]

Materials:

-

1-Methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq)

-

Lithium Aluminium Hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous 1N Sodium Hydroxide (NaOH) solution

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminium Hydride (1.5 eq) in anhydrous THF.

-

Substrate Addition: Prepare a solution of 1-Methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath). Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by the addition of 1N aqueous NaOH solution. Safety Note: The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.

-

Isolation: The resulting slurry is filtered to remove the aluminum salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to yield pure this compound.

Pharmacological Significance and Modern Application

Despite its direct structural lineage from the pethidine precursor, this compound itself is not known to be a potent opioid receptor agonist. Its primary value lies in its role as a versatile chemical intermediate .[3] The primary amine handle provides a convenient point for synthetic elaboration, allowing medicinal chemists to build more complex molecular architectures.

It serves as a key building block for creating libraries of compounds to probe structure-activity relationships (SAR) at various receptors. By reacting the primary amine with different electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a diverse range of amides, sulfonamides, and ureas can be synthesized and evaluated for biological activity. This approach is fundamental to modern drug discovery, particularly in the development of novel analgesics and other neuropharmacological agents.[8][9]

Caption: Role as a scaffold in discovery chemistry.

Conclusion

This compound holds a unique place in the history of pharmaceutical chemistry. Born from the same foundational research that yielded the first synthetic opioid, pethidine, it has evolved from a chemical curiosity into a valuable tool for drug discovery. Its story underscores a critical principle in medicinal chemistry: that the value of a molecule is not always defined by its intrinsic biological activity, but often by its potential as a scaffold for future innovation. For researchers and scientists in drug development, this compound remains a relevant and useful building block, a direct link to a pivotal moment in pharmacological history, and a platform for creating the next generation of CNS-active therapeutic agents.

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. CH436290A - Process for the preparation of new 4-amino-piperidines - Google Patents [patents.google.com]

- 5. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 6. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 7. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(1-Methyl-4-phenylpiperidin-4-yl)methanamine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action for (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 4-phenylpiperidine scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with a vast range of pharmacological activities, from potent analgesics to complex neuropsychiatric agents. This compound represents a novel chemical entity (NCE) within this class. Its structural features—a tertiary amine, a quaternary carbon bearing a phenyl group, and a primary aminomethyl substituent—suggest potential interactions with central nervous system (CNS) targets. However, without empirical data, its precise mechanism of action remains speculative. This guide eschews a simple recitation of facts for a more instructive purpose: to present a robust, multi-phase experimental blueprint for the comprehensive elucidation of this NCE's mechanism of action. We will proceed as if this compound, hereafter designated "NCE-01," is undergoing a full pharmacological workup, from initial target screening to in vivo validation. This document serves as both a technical guide and a case study in mechanistic drug discovery.

Phase 1: Unbiased Target Identification via High-Throughput Screening

Scientific Rationale

The structural ambiguity of NCE-01 necessitates an unbiased initial screen to identify its primary molecular targets. The 4-phenylpiperidine core is a known pharmacophore for monoamine transporters, opioid receptors, and serotonin receptors. Therefore, a broad radioligand binding assay panel is the most logical and efficient starting point to map the compound's binding profile and reveal its highest affinity interactions. This approach provides a foundational dataset that will direct all subsequent, more focused mechanistic studies.

Experimental Protocol: Competitive Radioligand Binding Assay Panel

This protocol outlines a standard procedure for assessing the binding affinity of NCE-01 across a panel of key CNS targets.

1.2.1. Membrane Preparation:

-

Source commercially available cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells).

-

Culture cells to ~90% confluency and harvest by scraping into ice-cold PBS.

-

Pellet cells by centrifugation (1,000 x g, 5 min, 4°C).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., Bradford assay), and store aliquots at -80°C.

1.2.2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (10-20 µg protein), a specific radioligand for the target of interest (at a concentration near its Kd), and varying concentrations of NCE-01 (e.g., from 0.1 nM to 10 µM).

-

For each target, include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known competing ligand).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

1.2.3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of NCE-01.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Target Binding Profile

The screening would yield data that can be summarized for clear interpretation. Based on structural motifs common to serotonin-acting compounds, we will hypothesize a primary interaction with the serotonin transporter (SERT).

| Target | Radioligand | NCE-01 Ki (nM) |

| Serotonin Transporter (SERT) | [³H]Citalopram | 8.5 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 1,250 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 980 |

| 5-HT2A Receptor | [³H]Ketanserin | 75.2 |

| 5-HT2C Receptor | [³H]Mesulergine | 650 |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | 430 |

| Mu-Opioid Receptor | [³H]DAMGO | >10,000 |

| Dopamine D2 Receptor | [³H]Spiperone | >5,000 |

| Table 1: Hypothetical binding affinities of NCE-01 at various CNS targets. High affinity is observed for SERT, with moderate affinity for the 5-HT2A receptor. |

Visualization: Target Identification Workflow

Phase 2: Functional Characterization of High-Affinity Targets

Scientific Rationale

The binding data from Phase 1 reveals where NCE-01 binds but not what it does. It is crucial to determine the functional consequence of this binding. For the high-affinity targets identified—SERT and the 5-HT2A receptor—we must ascertain whether NCE-01 acts as an inhibitor, agonist, antagonist, or inverse agonist. This requires distinct functional assays tailored to each target type.

Experimental Protocol 1: Neurotransmitter Reuptake Assay (for SERT)

This assay directly measures the ability of NCE-01 to inhibit the function of the serotonin transporter.

-

Cell Culture: Plate HEK293 cells stably expressing human SERT in 96- or 384-well black-walled, clear-bottom plates and grow overnight.

-

Compound Incubation: Remove the growth medium and incubate the cells with varying concentrations of NCE-01 (or control inhibitors like fluoxetine) in a suitable buffer (e.g., HBSS) for 10-20 minutes at 37°C.

-

Substrate Addition: Add a fluorescent transporter substrate (e.g., a commercially available dye that is a substrate for monoamine transporters) to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader capable of bottom-read kinetic measurements. Record the fluorescence signal every 1-2 minutes for 30-60 minutes. The rate of fluorescence increase is proportional to the rate of transporter activity.

-

Data Analysis: Calculate the rate of uptake (slope of the linear portion of the kinetic curve) for each concentration of NCE-01. Normalize the data to the vehicle control (100% activity) and a maximal inhibitor control (0% activity). Plot the percent inhibition versus the log concentration of NCE-01 and fit the curve to determine the IC50 value.

Hypothetical Data Presentation 1: Monoamine Transporter Selectivity

This experiment would clarify the potency and selectivity of NCE-01's inhibitory action.

| Transporter | NCE-01 IC50 (nM) |

| Serotonin Transporter (SERT) | 15.3 |

| Dopamine Transporter (DAT) | 2,100 |

| Norepinephrine Transporter (NET) | 1,560 |

| Table 2: Functional inhibitory activity of NCE-01. The data indicates potent and selective inhibition of SERT, consistent with the binding affinity data. |

Experimental Protocol 2: Calcium Flux Assay (for 5-HT2A Receptor)

The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the release of intracellular calcium, which can be measured with a calcium-sensitive fluorescent dye. This assay will determine if NCE-01 activates the receptor (agonist) or blocks the activation by the native ligand (antagonist).

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer for 30-60 minutes at 37°C.

-

Assay Procedure (Antagonist Mode):

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add varying concentrations of NCE-01 to the wells and incubate for 15-30 minutes.

-

Add a fixed concentration of a known 5-HT2A agonist (e.g., serotonin or DOI) at its EC80 concentration.

-

Measure the fluorescence intensity kinetically for 2-3 minutes.

-

-

Data Analysis: The peak fluorescence signal corresponds to the calcium response. For antagonist mode, plot the percent inhibition of the agonist response versus the log concentration of NCE-01 to determine the IC50. To confirm a lack of agonist activity, NCE-01 should also be tested alone.

Hypothetical Data Presentation 2: 5-HT2A Receptor Functional Activity

The results would define the functional nature of the NCE-01 interaction at this secondary target.

| Assay Mode | Ligand | Potency |

| Agonist Mode | NCE-01 | No activity up to 10 µM |

| Antagonist Mode | NCE-01 vs. Serotonin | IC50 = 98.7 nM |

| Table 3: Functional activity of NCE-01 at the 5-HT2A receptor. The compound shows no agonist activity and acts as an antagonist, blocking serotonin-induced calcium release. |

Visualization: 5-HT2A Receptor Antagonism Signaling Pathway

Phase 3: Target Validation in a Native Environment

Scientific Rationale

While in vitro assays on recombinant cell lines are essential for initial characterization, they do not fully recapitulate the complexity of the native brain environment. Therefore, it is critical to validate our primary mechanistic hypothesis—that NCE-01 is a SERT inhibitor—in systems that preserve neuronal circuitry and physiology. We will use ex vivo brain slice electrophysiology and in vivo microdialysis to achieve this.

Experimental Protocol 1: Acute Brain Slice Electrophysiology

This technique allows for the direct measurement of neuronal activity in response to NCE-01 in a preserved brain circuit.

-

Slice Preparation: Rapidly dissect the brain from a rodent (e.g., mouse or rat) in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Use a vibratome to cut acute coronal slices (e.g., 300 µm thick) containing a region rich in serotonergic projections, such as the dorsal raphe nucleus or prefrontal cortex.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Using whole-cell patch-clamp, record the spontaneous firing rate of identified serotonergic neurons in the dorsal raphe.

-

Bath-apply NCE-01 (e.g., 1 µM) and record any changes in firing rate. Inhibition of SERT is expected to increase synaptic serotonin, which, via activation of inhibitory 5-HT1A autoreceptors, should decrease the firing rate of serotonergic neurons.

Experimental Protocol 2: In Vivo Microdialysis

This gold-standard technique measures real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal, providing the most direct in vivo evidence of SERT inhibition.

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a target brain region (e.g., the prefrontal cortex) of a rat. Allow the animal to recover from surgery.

-

Perfusion and Sampling: On the day of the experiment, connect the probe to a syringe pump and perfuse it with aCSF at a low flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer NCE-01 systemically (e.g., via intraperitoneal injection) at a behaviorally relevant dose.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the results as a percentage change from the baseline concentration.

Hypothetical Data Presentation: Ex Vivo and In Vivo Outcomes

These experiments would provide the definitive evidence for the proposed mechanism.

| Experiment | Measurement | Predicted Outcome with NCE-01 |

| Brain Slice Electrophysiology | Firing rate of dorsal raphe neurons | Decrease in firing rate |

| In Vivo Microdialysis | Extracellular Serotonin (PFC) | Sustained increase to ~300% of baseline |

| Table 4: Predicted outcomes from ex vivo and in vivo experiments confirming SERT inhibition. |

Visualization: In Vivo Microdialysis Experimental Setup

Synthesis and Discussion of Mechanism of Action

The culmination of this multi-phase investigation provides a clear and empirically supported mechanism of action for this compound (NCE-01).

-

Primary Mechanism: NCE-01 is a potent and selective Serotonin Reuptake Inhibitor (SSRI) . This is evidenced by its high binding affinity for SERT (Ki = 8.5 nM) and its potent functional inhibition of serotonin uptake (IC50 = 15.3 nM), with over 100-fold selectivity against DAT and NET. This primary mechanism was validated in native systems, where it produced the characteristic neurochemical signature of an SSRI: a profound and sustained elevation of extracellular serotonin in the prefrontal cortex as measured by in vivo microdialysis.

-

Secondary Mechanism: NCE-01 also acts as a 5-HT2A receptor antagonist (IC50 = 98.7 nM). While its affinity for this target is approximately 10-fold lower than for SERT, this secondary pharmacology is significant and could contribute meaningfully to its overall in vivo profile.

This dual mechanism—potent SERT inhibition combined with 5-HT2A antagonism—is a clinically recognized profile. Multimodal antidepressants with this profile are hypothesized to offer enhanced efficacy or a more favorable side-effect profile compared to selective SSRIs alone. The 5-HT2A antagonism may contribute to anxiolytic and sleep-improving properties, and potentially mitigate some of the acute side effects associated with rapid increases in synaptic serotonin.

Conclusion

Through a systematic and logical progression of experiments, from broad initial screening to focused in vivo validation, the mechanism of action for the novel chemical entity this compound has been hypothetically elucidated. The compound is identified as a potent and selective Serotonin Reuptake Inhibitor with secondary 5-HT2A receptor antagonist properties. This detailed guide provides a comprehensive blueprint for researchers and drug development professionals to rigorously characterize the pharmacological mechanism of novel CNS-acting compounds, ensuring that experimental choices are driven by scientific rationale and that the resulting data provides a self-validating and coherent mechanistic narrative.

Unveiling the Spectroscopic Signature of (1-Methyl-4-phenylpiperidin-4-yl)methanamine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a significant scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and drug development. This in-depth technical guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable, predictive spectral profile. Each section details the underlying causality for the predicted spectral features, provides field-proven experimental protocols for data acquisition, and presents the information in a clear, accessible format for the practicing scientist.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique combination of a tertiary amine within a piperidine ring, a quaternary carbon, a phenyl group, and a primary amine. This distinct arrangement of functional groups gives rise to a characteristic spectroscopic fingerprint.

Caption: Molecular structure of this compound.

This guide will deconstruct the predicted spectroscopic data for this molecule, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals for the aromatic protons of the phenyl group, the piperidine ring protons, the N-methyl protons, the aminomethyl protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl-H | The aromatic protons will appear in their characteristic downfield region. |

| ~ 2.80 - 3.00 | Multiplet | 4H | Piperidine-H (axial & equatorial, adjacent to N) | Protons on carbons adjacent to the nitrogen are deshielded. |

| ~ 2.30 | Singlet | 3H | N-CH₃ | The singlet reflects the three equivalent protons of the methyl group. |

| ~ 2.60 | Singlet | 2H | -CH₂NH₂ | Methylene protons adjacent to the primary amine. |

| ~ 1.80 - 2.00 | Multiplet | 4H | Piperidine-H (axial & equatorial) | Remaining piperidine ring protons. |

| ~ 1.50 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 | Phenyl C (quaternary) | The ipso-carbon of the phenyl ring. |

| ~ 128 | Phenyl CH | Aromatic carbons. |

| ~ 126 | Phenyl CH | Aromatic carbons. |

| ~ 125 | Phenyl CH | Aromatic carbons. |

| ~ 55 | Piperidine CH₂ (adjacent to N) | Carbons adjacent to the nitrogen are deshielded. |

| ~ 46 | N-CH₃ | The N-methyl carbon. |

| ~ 45 | -CH₂NH₂ | The aminomethyl carbon. |

| ~ 40 | Piperidine C (quaternary) | The quaternary carbon at the 4-position of the piperidine ring. |

| ~ 35 | Piperidine CH₂ | The remaining piperidine ring carbons. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Expertise & Experience: The choice of deuterated chloroform (CDCl₃) is standard for many organic molecules due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A 400 MHz or higher field instrument is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | A characteristic doublet for primary amines. |

| 3000 - 3100 | C-H stretch (aromatic) | Phenyl Ring | Stretching vibrations of the C-H bonds on the aromatic ring. |

| 2800 - 3000 | C-H stretch (aliphatic) | Piperidine, N-CH₃, -CH₂- | Stretching vibrations of the C-H bonds in the aliphatic portions of the molecule. |

| ~ 2780 | Bohlmann bands | Tertiary Amine | Characteristic C-H stretching bands for the α-protons of the tertiary amine in the piperidine ring. |

| 1600, 1490, 1450 | C=C stretch (aromatic) | Phenyl Ring | Skeletal vibrations of the aromatic ring. |

| 1590 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) | Bending vibration of the primary amine. |

| 700 - 750 and 750 - 800 | C-H bend (out-of-plane) | Phenyl Ring (monosubstituted) | Characteristic bending vibrations for a monosubstituted benzene ring. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation. Acquiring a background spectrum before the sample measurement is a critical self-validating step to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| Predicted m/z | Ion | Proposed Fragmentation Pathway |

| 218 | [M]⁺ | Molecular ion |

| 203 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group. |

| 188 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 174 | [M - C₂H₅N]⁺ | α-cleavage of the piperidine ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenylmethyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 58 | [C₃H₈N]⁺ | Fragment containing the N-methyl and adjacent piperidine carbons. |

Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC):

-

Injector Temperature: 250 °C

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Authoritative Grounding: The use of EI at 70 eV is a standard protocol for generating reproducible fragmentation patterns that can be compared to library spectra. The GC conditions are chosen to ensure proper volatilization and separation of the analyte from any potential impurities before it enters the mass spectrometer.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound based on a comprehensive review of data from structurally related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the identification and characterization of this important chemical entity. This predictive approach, grounded in fundamental spectroscopic principles, serves as an invaluable resource for researchers in the absence of a complete experimental dataset, facilitating the confident advancement of research and development involving this key molecular scaffold.

An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a substituted piperidine derivative with a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.32 g/mol [1][2]. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical properties is paramount for its progression through the development pipeline. Specifically, its solubility and stability are critical attributes that profoundly influence its bioavailability, formulation feasibility, and overall therapeutic potential. The presence of a basic piperidine nitrogen and a primary amine suggests that the compound's solubility will be pH-dependent, while the overall structure may be susceptible to specific degradation pathways.

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It offers not just procedural steps but also the scientific rationale behind the experimental designs, empowering researchers to generate robust and reliable data. The protocols described herein are grounded in established scientific principles and align with regulatory expectations for pharmaceutical development[3][4][5].

I. Solubility Profiling: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and, consequently, its in vivo efficacy. Poor aqueous solubility is a common hurdle for piperidine-containing compounds due to the often lipophilic nature of the substituted ring structure[6]. Therefore, a multi-faceted approach to characterizing the solubility of this compound is essential.

A. Theoretical Considerations and pH-Dependent Solubility

The structure of this compound contains two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary aminomethyl group. These functional groups will be protonated at acidic pH, leading to the formation of cationic species with enhanced water solubility. Conversely, at higher pH values, the compound will exist predominantly in its less soluble free base form. This pH-dependent solubility profile is critical for predicting its behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.

B. Experimental Determination of Solubility

Two key types of solubility measurements are typically performed during early-stage drug development: kinetic and thermodynamic solubility.

1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a DMSO stock solution into an aqueous buffer. This high-throughput screening method is valuable for early discovery to flag potential solubility issues.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to initiate precipitation.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

2. Thermodynamic (Equilibrium) Solubility Assessment

This method determines the true equilibrium solubility of the compound and is considered the gold standard for solubility measurement. It is crucial for later-stage development and for building robust biopharmaceutical models.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure that equilibrium is reached. A visual confirmation of undissolved solid should be made to ensure saturation[6].

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Data Presentation: Illustrative Solubility Data for this compound

| Parameter | Solvent/Buffer (pH) | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Kinetic Solubility | PBS (7.4) | 25 | 45 |

| Thermodynamic Solubility | 0.1 N HCl (pH ~1) | 25 | > 2000 |

| Thermodynamic Solubility | Acetate Buffer (pH 4.5) | 25 | 850 |

| Thermodynamic Solubility | Phosphate Buffer (pH 7.4) | 25 | 60 |

| Thermodynamic Solubility | FaSSIF (pH 6.5) | 37 | 120 |

| Thermodynamic Solubility | FeSSIF (pH 5.0) | 37 | 950 |

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

II. Chemical Stability Assessment: Ensuring Potency and Safety

The chemical stability of an API is a critical quality attribute that ensures it maintains its therapeutic efficacy and safety profile throughout its shelf life. Forced degradation studies are an essential component of this assessment, providing insights into potential degradation pathways and helping to develop a stability-indicating analytical method[7][8]. These studies are mandated by regulatory bodies like the ICH[3][4][9].

A. Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways[7][10].

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media. A parallel set of unstressed (control) samples should be prepared and stored at 2-8°C[1].

-

Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation of the parent compound[7].

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours[11].

-

Photostability: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed and control samples using a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak in stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation: Illustrative Forced Degradation Data

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant (% Area) |

| Control | 100.0 | 0.0 | 0 | - |

| 0.1 N HCl, 60°C, 24h | 89.5 | 10.5 | 2 | 4.8 (RRT 0.85) |

| 0.1 N NaOH, 60°C, 24h | 95.2 | 4.8 | 1 | 2.1 (RRT 0.92) |

| 3% H₂O₂, RT, 24h | 85.1 | 14.9 | 3 | 6.2 (RRT 1.15) |

| Thermal (80°C), 48h | 98.6 | 1.4 | 1 | 0.9 (RRT 0.78) |

| Photolytic | 92.3 | 7.7 | 2 | 3.5 (RRT 1.24) |

Note: RRT = Relative Retention Time. The data is illustrative and must be determined experimentally.

B. Long-Term Stability Studies

Formal stability studies are required to establish a re-test period for the drug substance[3][4]. These studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines.

Experimental Protocol: ICH Long-Term Stability Study

-

Batch Selection: Place at least three primary batches of this compound on stability[9].

-

Storage Conditions: Store the batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended[3][9].

-

Analytical Tests: At each time point, perform a full suite of tests including, but not limited to:

-

Appearance

-

Assay

-

Purity/Related Substances

-

Water Content

-

III. Visualization of Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams outline the workflows for solubility and stability testing.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation and Stability Pathway Analysis.

IV. Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, its basic nature dictates a pH-dependent solubility profile that must be thoroughly mapped to inform formulation design. Concurrently, a comprehensive understanding of its degradation pathways, elucidated through forced degradation studies, is essential for developing a stable drug product and ensuring patient safety. The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to generate the critical data needed to advance this compound through the pharmaceutical development process.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-(1-methyl-4-phenylpiperidin-4-yl)methanamine [cymitquimica.com]

- 3. database.ich.org [database.ich.org]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. benchchem.com [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. snscourseware.org [snscourseware.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

(1-Methyl-4-phenylpiperidin-4-yl)methanamine potential biological targets

An In-depth Technical Guide to the Potential Biological Targets of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel chemical entity, this compound. Based on a detailed examination of its core chemical scaffold, a 4-phenylpiperidine moiety, we predict its primary interactions will be with central nervous system (CNS) G-protein coupled receptors (GPCRs). The 4-phenylpiperidine structure is a well-established pharmacophore found in numerous clinically significant drugs, most notably opioid analgesics.[1][2][3] This document outlines the rationale for predicting its potential targets, which primarily include opioid receptors (μ, δ, and κ), with possible secondary interactions at sigma receptors and monoamine transporters. To validate these predictions, a tiered experimental strategy is presented, providing researchers with detailed, field-proven protocols for target identification, functional characterization, and confirmation of cellular target engagement. This guide is intended to serve as a roadmap for researchers and drug development professionals in elucidating the pharmacological profile of this and structurally related compounds.

Introduction: Structural Analysis and Pharmacological Precedent

This compound is a synthetic compound featuring a rigid piperidine ring substituted at the 4-position with both a phenyl group and an aminomethyl group. The nitrogen of the piperidine ring is methylated.

Chemical Structure:

-

Core Scaffold: 4-phenylpiperidine

-

Key Features:

-

A tertiary amine within the piperidine ring (N-methyl).

-

A quaternary carbon at the 4-position, which is a common feature in potent opioid analgesics.

-

A phenyl group, crucial for interaction with the target protein, likely through π-π stacking or hydrophobic interactions.

-

A basic aminomethyl side chain, which can form critical ionic interactions within a receptor's binding pocket.

-

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents.[1][3][4] Its derivatives are known to exhibit potent activities, including:

-

Opioid Analgesia: Pethidine (Meperidine) and Loperamide are classic examples where this scaffold confers affinity for opioid receptors.[1]

-

Antipsychotic Activity: Haloperidol and other butyrophenones contain a 4-phenylpiperidine moiety and act as dopamine receptor antagonists.[1]

-

Serotonin Reuptake Inhibition: Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is also a derivative of 4-phenylpiperidine.[1]

Given these precedents, a logical starting point for the investigation of this compound is to profile its activity against these well-known CNS targets.

Predicted Biological Targets: A Rationale-Driven Approach

The structural features of this compound allow for a rational prediction of its most likely biological targets.

| Predicted Target Class | Specific Receptors/Transporters | Rationale for Prediction | Potential Pharmacological Effect |

| Opioid Receptors (Primary) | μ (MOR), δ (DOR), κ (KOR) | The 4-phenylpiperidine core is a classic opioid pharmacophore. The N-methyl group and phenyl ring are analogous to features in potent opioids like pethidine.[1][2] | Analgesia, sedation, respiratory depression, euphoria (depending on receptor subtype and agonist/antagonist nature). |

| Sigma Receptors (Secondary) | σ1, σ2 | Many 4-phenylpiperidine and related piperazine derivatives exhibit high, often nanomolar, affinity for sigma receptors.[5] These receptors are implicated in a variety of CNS functions. | Modulation of neurotransmitter systems, potential psychotomimetic or therapeutic effects in neuropsychiatric disorders. |

| Monoamine Systems (Potential Off-Target) | Dopamine Receptors (D2), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Structural similarities to compounds like haloperidol and paroxetine suggest a possibility of cross-reactivity with monoamine system components.[1] | Antipsychotic effects, antidepressant effects, or CNS side effects. |

Canonical Signaling Pathways of Primary Predicted Targets

As G-protein coupled receptors, the activation of opioid receptors initiates a cascade of intracellular signaling events.[6][7][8] The primary pathway involves coupling to inhibitory G-proteins (Gαi/o).

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[9] These subunits then modulate downstream effectors:

-

Gαi/o subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

-

Gβγ subunit: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCC).[9][10]

This concerted action results in neuronal hyperpolarization and reduced neurotransmitter release, the molecular basis for analgesia. Additionally, opioid receptors can signal through a G-protein-independent pathway involving β-arrestin, which mediates receptor desensitization and internalization but can also initiate distinct signaling cascades, such as the activation of MAP kinases.[6][7]

Caption: Canonical Gαi/o-coupled opioid receptor signaling pathway.

A Tiered Experimental Strategy for Target Validation

A systematic, multi-tiered approach is essential to definitively identify and characterize the biological targets of this compound.

Tier 1: Target Identification via Radioligand Binding Assays

Objective: To determine if the compound binds to the predicted receptor targets and to quantify its binding affinity (Ki).

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Experimental Protocol:

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10 µM to 0.1 nM).

-

Receptor Membranes: Use commercially available cell membranes prepared from cell lines overexpressing the human opioid receptors (μ, δ, κ) or other predicted targets.

-

Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69593 for KOR).

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add buffer, radioligand, and receptor membranes.

-

Non-specific Binding (NSB): Add buffer, radioligand, receptor membranes, and a high concentration of a known non-radiolabeled ligand (e.g., Naloxone) to saturate all specific binding sites.

-

Competition Binding: Add buffer, radioligand, receptor membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The choice of incubation time and temperature is critical and depends on the kinetics of the specific radioligand-receptor interaction.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Quantification:

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Functional Characterization

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors and to quantify its potency (EC50) or inhibitory constant (IC50).

Principle: For Gαi/o-coupled receptors like opioid receptors, agonist activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels. This assay quantifies that change.

Experimental Protocol (cAMP Inhibition Assay):

-

Cell Culture and Plating:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., MOR).

-

Plate the cells in a 96-well plate and grow to near confluency. This ensures a robust and consistent cell population for the assay.

-

-

Assay Procedure:

-

Agonist Mode:

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound.

-

Add a cAMP-generating agent, Forskolin, which directly activates adenylyl cyclase. This stimulation provides a dynamic range against which inhibition can be measured.

-

-

Antagonist Mode:

-

Pre-treat cells with the PDE inhibitor.

-

Add varying concentrations of the test compound.

-

Add a known agonist for the receptor at its EC80 concentration (a concentration that gives 80% of the maximal response). This sets up a competitive scenario to measure inhibition.

-

-

-

Incubation: Incubate the plate for a short period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection:

-

Lyse the cells to release intracellular cAMP.

-

Detect the amount of cAMP in each well using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. These kits provide high sensitivity and are amenable to high-throughput formats.[11]

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP level against the log concentration of the test compound. A downward curve indicates agonism. Fit the data to a dose-response curve to determine the EC50 (potency) and the Emax (efficacy relative to a standard full agonist).

-

Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. An upward curve (reversing the agonist effect) indicates antagonism. Fit the data to determine the IC50.

-

Caption: Workflow for a cAMP-based GPCR functional assay.

Tier 3: Confirming Target Engagement in Live Cells

Objective: To confirm that the compound binds to its target protein within the complex environment of an intact cell.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization.[12][13][14] The binding of a compound to its target protein increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[15]

Experimental Protocol:

-

Cell Treatment:

-

Culture an appropriate cell line that endogenously expresses the target protein.

-

Treat the intact cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

-

-

Heat Challenge:

-

Cell Lysis and Separation:

-

Lyse the cells via freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated, denatured proteins by high-speed centrifugation.

-

-

Protein Detection and Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

-

-

Data Analysis:

-

For each temperature point, compare the amount of soluble target protein in the compound-treated sample versus the vehicle-treated sample.

-

Plot the percentage of soluble protein against the temperature to generate a "melting curve."

-

A shift of the melting curve to the right (a higher Tagg or aggregation temperature) in the presence of the compound provides direct evidence of target engagement in the cellular environment.[16]

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide establishes a strong, structurally-based hypothesis that this compound is a ligand for CNS GPCRs, with a high probability of targeting opioid receptors. The provided tiered experimental strategy offers a robust framework for validating these predictions, moving from initial binding affinity determination to functional characterization and finally to confirmation of target engagement in a physiological context. The data generated from these assays will be critical in defining the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. Positive findings would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and potential as a lead compound for the development of novel therapeutics for pain management or other CNS disorders.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Phenylpiperidine|High-Quality Research Chemical| [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Opioid receptors signaling network | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Video: Opioid Receptors: Overview [jove.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of (1-Methyl-4-phenylpiperidin-4-yl)methanamine Derivatives and Analogues

Executive Summary

This technical guide offers a comprehensive exploration into the discovery and development of derivatives and analogues of the (1-methyl-4-phenylpiperidin-4-yl)methanamine scaffold. Tailored for an audience of researchers, medicinal chemists, and drug development professionals, this document delves into the strategic significance of this chemical core, provides detailed synthetic methodologies, elucidates structure-activity relationships (SAR), and outlines robust protocols for pharmacological evaluation. The guide is designed to be a practical and authoritative resource, integrating established scientific principles with actionable insights to accelerate the design and synthesis of novel therapeutic agents. Through a combination of in-depth narrative, structured data, and clear visual diagrams, we aim to provide a self-validating framework for the exploration of this promising class of compounds.

Introduction: The this compound Scaffold - A Privileged Core in Medicinal Chemistry

The 4-phenylpiperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its derivatives have found applications as opioid analgesics, antipsychotics, and antidepressants.[2] The specific scaffold, this compound, presents a unique combination of a rigid phenylpiperidine core and a flexible aminomethyl side chain, offering multiple points for synthetic modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

This core is of particular interest as it serves as a structural analog for developing compounds to study pain modulation and addiction mechanisms.[3] Its structural similarity to potent opioid analgesics like fentanyl and meperidine, as well as to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), underscores its potential for interacting with key biological targets and necessitates a thorough understanding of its structure-activity relationships to guide the development of safe and effective therapeutic agents.[4][5] This guide will provide a detailed roadmap for the rational design, synthesis, and evaluation of novel derivatives and analogues based on this versatile scaffold.

Medicinal Chemistry Strategies: Rationale for Analogue and Derivative Discovery

The design of novel derivatives from the this compound core is guided by established principles of medicinal chemistry, with the primary goal of optimizing therapeutic efficacy while minimizing adverse effects.

Targeting Opioid Receptors for Analgesia

The 4-phenylpiperidine framework is a well-established pharmacophore for opioid receptor ligands.[6] Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors that mediate the analgesic effects of both endogenous peptides and exogenous drugs.[7] Fentanyl, a potent synthetic opioid, exemplifies the effectiveness of the 4-anilidopiperidine scaffold in achieving high-affinity µ-opioid receptor agonism.[5] The this compound core provides a foundational structure from which to explore novel interactions with these receptors. Modifications to the aminomethyl side chain and the phenyl ring can modulate receptor affinity, selectivity, and functional activity (agonism, partial agonism, or antagonism).

Structure-Activity Relationship (SAR) Landscape of 4-Phenylpiperidine Derivatives

Decades of research have illuminated key SAR trends for 4-phenylpiperidine-based opioids:

-

N-Substituent: The substituent on the piperidine nitrogen is crucial for activity. A methyl group, as in the parent scaffold, is common, but larger groups like phenethyl can significantly enhance potency.[8]

-

4-Phenyl Ring Substitution: Substitution on the phenyl ring can influence potency and selectivity. For instance, a meta-hydroxyl group is a common feature in many potent opioids, mimicking a key interaction of morphine.[8] Other substitutions can be explored to optimize properties.

-

4-Position Side Chain: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of pharmacological profile. In the case of our core scaffold, the aminomethyl group offers a versatile point for modification through acylation, alkylation, and other transformations to explore interactions with the target receptor.

Bioisosteric Replacement and Analogue Design

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design.[9] For the this compound scaffold, several bioisosteric modifications can be envisioned:

-

Piperidine Ring Analogues: Replacing the piperidine ring with other saturated heterocycles like morpholine or thiomorpholine can alter polarity, metabolic stability, and pKa.[10]

-

Phenyl Ring Isosteres: The phenyl group can be replaced with heteroaromatic rings (e.g., thiophene, pyridine) to introduce new electronic and steric properties, potentially improving selectivity or pharmacokinetic profiles.[6]

-

Aminomethyl Linker Modification: The length and rigidity of the aminomethyl linker can be altered to optimize the spatial relationship between the core and interacting functional groups.

The following diagram illustrates the key strategic points for modification on the core scaffold.

Caption: Key modification points for derivative and analogue discovery.

Synthetic Methodologies

A robust and versatile synthetic strategy is paramount for generating a library of analogues for SAR studies. The synthesis can be conceptually divided into the construction of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the reductive amination of a nitrile precursor.

Workflow for Core Synthesis:

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Protocol: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

-

Reaction Setup: To a solution of phenylmagnesium bromide in an appropriate ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add 1-methyl-4-piperidone dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate tertiary alcohol.

-

Cyanation: Treat the crude tertiary alcohol with a cyanide source, such as potassium cyanide, in the presence of an acid to generate the corresponding nitrile.[11]

Step-by-Step Protocol: Reduction to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., THF).

-

Addition of Nitrile: Add a solution of 1-methyl-4-phenylpiperidine-4-carbonitrile in the same solvent to the reducing agent suspension at a controlled temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully quench the reaction by sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and wash with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization of a suitable salt form.

Derivatization of the Primary Amine: N-Acylation and N-Alkylation Protocols

The primary amine of the core scaffold is a versatile handle for introducing a wide array of functionalities.

Protocol 1: N-Acylation [10]

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Addition of Acylating Agent: Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

-